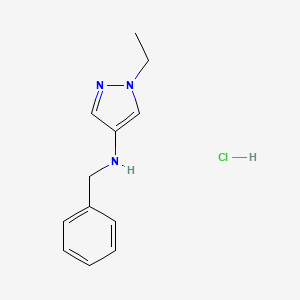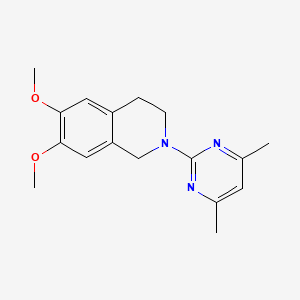![molecular formula C17H18ClN5O B15115780 N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115780.png)
N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the 2-chlorophenyl and pyrimidin-2-yl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: This compound shares a similar pyrrole core and chlorophenyl group but differs in the pyrazolyl substitution.
N-(pyridin-2-yl)amides: These compounds have a similar amide linkage and pyridine ring but lack the pyrrolo[3,4-c]pyrrole core.
Uniqueness
N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of structural features, including the pyrrolo[3,4-c]pyrrole core, the 2-chlorophenyl group, and the pyrimidin-2-yl group
Propriétés
Formule moléculaire |
C17H18ClN5O |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C17H18ClN5O/c18-14-4-1-2-5-15(14)21-17(24)23-10-12-8-22(9-13(12)11-23)16-19-6-3-7-20-16/h1-7,12-13H,8-11H2,(H,21,24) |
Clé InChI |
YLKYYGUBBYCWHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15115702.png)

![6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15115720.png)
![5-Bromo-3-fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115725.png)
![N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B15115728.png)
![1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15115736.png)
![3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15115739.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)

![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![1-{1-[(2,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15115801.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)
